Cas no 2022286-99-1 (4-cyclopropylbutanenitrile)

4-cyclopropylbutanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclopropylbutanenitrile
- EN300-1834352
- 2022286-99-1
-
- Inchi: 1S/C7H11N/c8-6-2-1-3-7-4-5-7/h7H,1-5H2
- InChI Key: NLKBNCARDYGQBL-UHFFFAOYSA-N
- SMILES: N#CCCCC1CC1
Computed Properties
- Exact Mass: 109.089149355g/mol
- Monoisotopic Mass: 109.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8Ų
- XLogP3: 1.9
4-cyclopropylbutanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834352-0.5g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1834352-10.0g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 10g |
$3500.0 | 2023-06-03 | ||
Enamine | EN300-1834352-0.25g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1834352-5.0g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 5g |
$2360.0 | 2023-06-03 | ||
Enamine | EN300-1834352-1.0g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 1g |
$813.0 | 2023-06-03 | ||
Enamine | EN300-1834352-0.05g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1834352-10g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1834352-5g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1834352-2.5g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1834352-0.1g |
4-cyclopropylbutanenitrile |
2022286-99-1 | 0.1g |
$615.0 | 2023-09-19 |
4-cyclopropylbutanenitrile Related Literature
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
Additional information on 4-cyclopropylbutanenitrile
Comprehensive Overview of 4-Cyclopropylbutanenitrile (CAS No. 2022286-99-1): Properties, Applications, and Industry Insights
4-Cyclopropylbutanenitrile (CAS No. 2022286-99-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrile derivative, characterized by a cyclopropyl moiety attached to a butanenitrile backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C7H11N, and moderate polarity make it valuable for constructing complex molecules, particularly in drug discovery programs targeting bioactive scaffolds.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4-cyclopropylbutanenitrile. Researchers frequently search for "nitrile synthesis optimization" or "cyclopropyl derivatives in medicinal chemistry," reflecting its relevance in modern organic synthesis. The compound's stability under mild reaction conditions aligns with industry demands for atom-efficient methodologies, a key focus in sustainable pharmaceutical development.
From a structural perspective, the cyclopropyl ring in 4-cyclopropylbutanenitrile introduces significant steric and electronic effects. This feature is exploited in designing enzyme inhibitors, as evidenced by growing patent filings mentioning "CAS 2022286-99-1" in claims related to kinase modulation. Analytical techniques such as GC-MS and NMR spectroscopy confirm its purity (>98% by HPLC), a critical parameter for researchers investigating "high-purity nitrile intermediates."
The compound's applications extend to material science, where its nitrile group participates in click chemistry reactions—a trending topic in polymer research. Industry reports highlight its use in developing specialty coatings with enhanced adhesion properties, addressing frequent search queries like "functional nitriles for advanced materials." Proper handling requires anhydrous conditions, as moisture may lead to gradual hydrolysis, a consideration often documented in technical FAQs about "nitrile compound storage."
Market analysis reveals growing procurement of 4-cyclopropylbutanenitrile by contract research organizations (CROs), particularly in Asia-Pacific regions. This aligns with search volume spikes for "CAS 2022286-99-1 suppliers" and "custom synthesis of cyclopropyl derivatives." The compound's commercial availability in gram-to-kilogram quantities meets diverse R&D needs, from small-scale exploratory studies to process chemistry development.
Environmental and regulatory aspects of 4-cyclopropylbutanenitrile comply with REACH and OECD guidelines, as verified by SDS documentation. Its biodegradability profile attracts attention from researchers investigating "eco-friendly synthetic building blocks," a hot topic in green chemistry forums. Recent publications demonstrate its utility in flow chemistry systems, answering frequent queries about "continuous processing of nitrile compounds."
Future applications may leverage the compound's potential in catalysis and ligand design, areas generating substantial academic interest. Patent databases show increasing citations of 2022286-99-1 in asymmetric synthesis protocols, reflecting industry shifts toward chiral auxiliaries. These developments position 4-cyclopropylbutanenitrile as a compound of enduring significance in advanced organic synthesis.
2022286-99-1 (4-cyclopropylbutanenitrile) Related Products
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)




